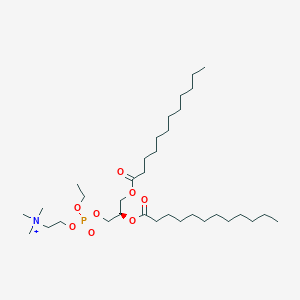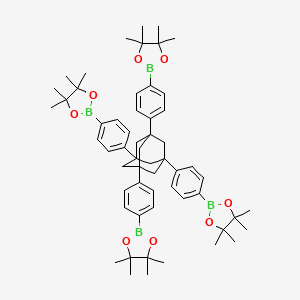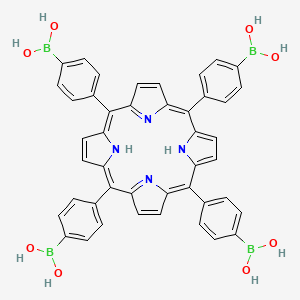
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes four boronic acid groups attached to a porphyrin core via benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core can be synthesized using a variety of methods, including the Adler-Longo method, which involves the condensation of pyrrole and an aldehyde in the presence of an acid catalyst.
Attachment of Benzene Rings: The benzene rings are introduced through a series of electrophilic aromatic substitution reactions, where the porphyrin core reacts with benzene derivatives under specific conditions.
Introduction of Boronic Acid Groups: The final step involves the introduction of boronic acid groups through a palladium-catalyzed Suzuki coupling reaction. This reaction typically requires a boronic acid derivative, a halogenated benzene derivative, and a palladium catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and physical properties.
Substitution: The boronic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield various functionalized derivatives with different properties and applications.
Applications De Recherche Scientifique
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure and reactivity make it a valuable tool in organic synthesis and catalysis.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and sensing applications. Its ability to bind to specific biomolecules makes it useful for studying biological processes at the molecular level.
Medicine: The compound has potential applications in drug delivery and photodynamic therapy. Its boronic acid groups can be used to target specific biomolecules, while its porphyrin core can generate reactive oxygen species for therapeutic purposes.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as sensors, catalysts, and electronic devices. Its unique properties make it suitable for a wide range of applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to interact with specific molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to bind to specific biomolecules. The porphyrin core can participate in various photochemical and redox reactions, generating reactive oxygen species and other reactive intermediates that can modulate biological processes. These interactions can lead to a range of effects, including changes in cellular signaling, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraamine: This compound has amine groups instead of boronic acid groups, which can alter its reactivity and applications.
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetrahydroxyl: This compound has hydroxyl groups instead of boronic acid groups, which can affect its chemical and physical properties.
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetrahalide:
Uniqueness
The uniqueness of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid lies in its combination of boronic acid groups and a porphyrin core. This unique structure imparts a range of properties, including high reactivity, versatility, and the ability to participate in various chemical and biological processes. The presence of boronic acid groups allows for specific interactions with biomolecules, while the porphyrin core provides photochemical and redox activity, making it a valuable compound for a wide range of applications.
Propriétés
Formule moléculaire |
C44H34B4N4O8 |
|---|---|
Poids moléculaire |
790.0 g/mol |
Nom IUPAC |
[4-[10,15,20-tris(4-boronophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]boronic acid |
InChI |
InChI=1S/C44H34B4N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52-60H |
Clé InChI |
DMQYVFRRCQNSEX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)B(O)O)C8=CC=C(C=C8)B(O)O)C=C4)C9=CC=C(C=C9)B(O)O)N3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



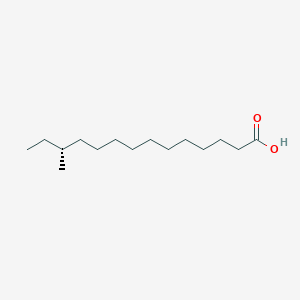
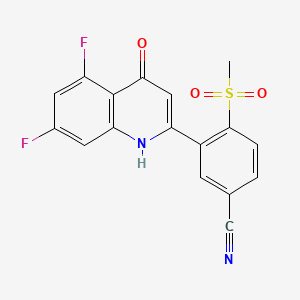

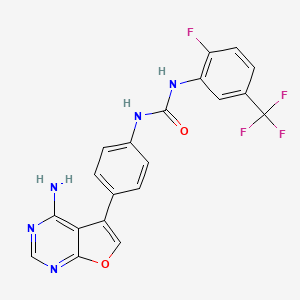
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
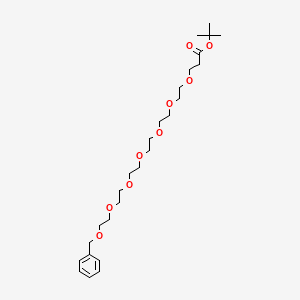
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
